Oxfenicine

Catalog No.
S3722922
CAS No.
37784-25-1
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxfenicine

CAS Number

37784-25-1

Product Name

Oxfenicine

IUPAC Name

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1

InChI Key

LJCWONGJFPCTTL-ZETCQYMHSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)O

The exact mass of the compound Oxfenicine is 167.058243149 g/mol and the complexity rating of the compound is 164. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oxfenicine, chemically known as (2S)-2-amino-2-(4-hydroxyphenyl)acetic acid, is a small molecule with the molecular formula C8H9NO3C_8H_9NO_3. It belongs to the class of organic compounds known as l-alpha-amino acids, specifically characterized by its L-configuration at the alpha-carbon atom. This compound is primarily recognized for its role as an inhibitor of myocardial metabolism of nonesterified fatty acids, making it significant in studies related to cardiac function and metabolism .

Oxfenicine functions primarily as a carnitine-palmitoyl transferase 1b (CPT-1b) inhibitor. This mechanism prevents the transport of long-chain fatty acids into mitochondria for oxidation, thereby reducing fatty acid oxidation rates. The inhibition of CPT-1b leads to increased reliance on carbohydrate metabolism in cardiac tissues, which is particularly beneficial under ischemic conditions where oxygen supply is limited .

In vitro studies have shown that oxfenicine can significantly decrease fatty acid oxidation rates in various cell lines, including MCF-7 and T47D breast cancer cells, demonstrating its potential utility in metabolic modulation . The compound has also been observed to inhibit mitochondrial metabolism, resulting in reduced oxygen consumption and altered energy substrate utilization in heart and other tissues .

Oxfenicine exhibits notable biological activities that are primarily linked to its metabolic effects. It has been shown to:

  • Reduce Fatty Acid Oxidation: By inhibiting CPT-1b, oxfenicine decreases the oxidation of fatty acids, which can lead to increased circulating levels of free fatty acids .
  • Enhance Carbohydrate Utilization: The compound promotes carbohydrate metabolism in the heart, potentially reducing oxygen demand during ischemic episodes .
  • Improve Insulin Sensitivity: Animal studies indicate that oxfenicine treatment can enhance insulin sensitivity without altering food intake or energy expenditure, suggesting a favorable metabolic profile for obesity and insulin resistance management .

Oxfenicine can be synthesized through various methods involving the coupling of 4-hydroxyphenylacetic acid with an appropriate amine. A common synthetic route involves:

  • Starting Materials: 4-hydroxyphenylacetic acid and ammonia or an amine source.
  • Reaction Conditions: The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond.
  • Purification: Post-reaction purification can be achieved through crystallization or chromatography to isolate oxfenicine in a pure form.

The specific details of these methods may vary based on laboratory protocols and desired yields.

Oxfenicine has several potential applications in both clinical and research settings:

  • Cardiovascular Research: Due to its effects on cardiac metabolism, oxfenicine is used in studies investigating ischemic heart disease and metabolic disorders.
  • Metabolic Disorders: Its ability to modulate fatty acid oxidation makes it a candidate for treating conditions like obesity and type 2 diabetes by improving insulin sensitivity and altering substrate utilization.
  • Pharmacological Studies: Oxfenicine serves as a tool compound for understanding the biochemical pathways involved in fatty acid metabolism and energy production.

Research has shown that oxfenicine interacts with various metabolic pathways:

  • It acts as a partial inhibitor of fatty acid oxidation, which has implications for understanding its role in metabolic regulation .
  • Interaction studies highlight that oxfenicine's effects are tissue-specific, predominantly influencing skeletal muscle, heart, and adipose tissues where CPT-1b expression is high .
  • Additionally, oxfenicine's modulation of mitochondrial function suggests potential interactions with other metabolic drugs or compounds affecting energy metabolism.

Several compounds exhibit similar mechanisms or structural characteristics to oxfenicine. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
EtomoxirCPT-1 inhibitorMore potent than oxfenicine in inhibiting fatty acid oxidation at lower concentrations .
PerhexilineFatty acid oxidation inhibitorPrimarily used for angina; less selective than oxfenicine .
TrimetazidineMetabolic modulatorEnhances glucose utilization but does not directly inhibit CPT-1b .
RanolazineMetabolic modulatorPrimarily affects cardiac energy metabolism but lacks significant FAO-inhibitory activity .

Oxfenicine's uniqueness lies in its selective inhibition of CPT-1b while promoting carbohydrate utilization in cardiac tissues, making it particularly valuable in research focused on ischemic heart disease and metabolic syndrome.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

UNII

9YH0WH2Z02

Wikipedia

Oxfenicine
4-hydroxyphenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)-: INACTIVE

Dates

Last modified: 07-27-2023
Jodalen H, Ytrehus K, Moen P, Hokland B, Mjos OD: Oxfenicine-induced accumulation of lipid in the rat myocardium. J Mol Cell Cardiol. 1988 Mar;20(3):277-82. [PMID:3398058]

Explore Compound Types